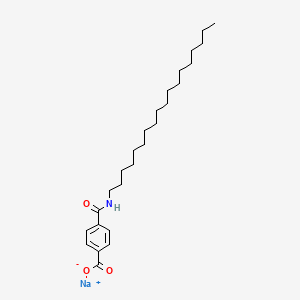
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt: is a chemical compound with the molecular formula C26H43NO3.Na. It is a derivative of benzoic acid, where the carboxyl group is modified with an octadecylamino carbonyl group, and it exists as a monosodium salt. This compound is known for its unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt involves the reaction of benzoic acid with octadecylamine in the presence of a coupling agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The carboxyl group of benzoic acid reacts with the amine group of octadecylamine to form an amide bond, resulting in the formation of the desired compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature. The product is then purified through recrystallization or chromatography techniques to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry: Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt is used as a surfactant in various chemical reactions. It helps in stabilizing emulsions and dispersions, making it valuable in the formulation of chemical products.
Biology: In biological research, this compound is used as a model molecule to study the interactions between long-chain amides and biological membranes. It helps in understanding the behavior of similar compounds in biological systems.
Medicine: The compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings. It improves the thermal stability and anti-corrosive properties of these products.
作用机制
The mechanism of action of benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt involves its interaction with biological membranes. The long octadecyl chain allows the compound to insert into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The compound may also interact with specific molecular targets, such as ion channels, influencing their activity and modulating cellular processes.
相似化合物的比较
- Benzoic acid, 4-((hexadecylamino)carbonyl)-, monosodium salt
- Benzoic acid, 4-((dodecylamino)carbonyl)-, monosodium salt
- Benzoic acid, 4-((octylamino)carbonyl)-, monosodium salt
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the amide group. Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt has an octadecyl chain, which is longer compared to the hexadecyl, dodecyl, and octyl chains in the similar compounds.
- Properties: The longer alkyl chain in this compound imparts greater hydrophobicity and amphiphilicity, making it more effective in applications requiring surfactant properties.
- Applications: Due to its longer chain, this compound is preferred in applications where enhanced interaction with lipid membranes or improved thermal stability is required.
属性
CAS 编号 |
5994-45-6 |
|---|---|
分子式 |
C26H42NNaO3 |
分子量 |
439.6 g/mol |
IUPAC 名称 |
sodium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
InChI 键 |
OFXWMRZFGHOKKH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)



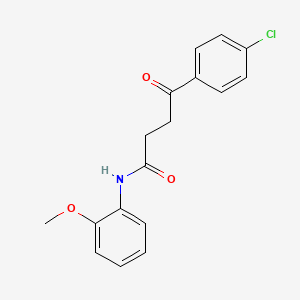
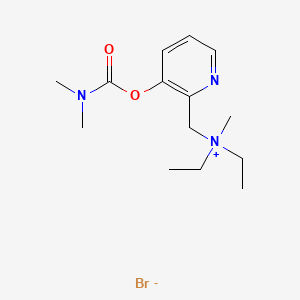
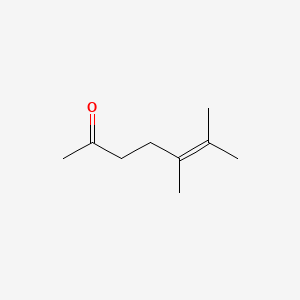
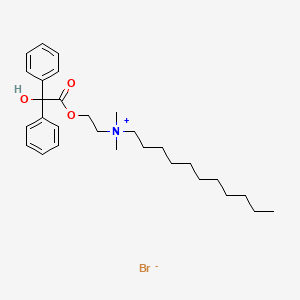
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/no-structure.png)


![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
